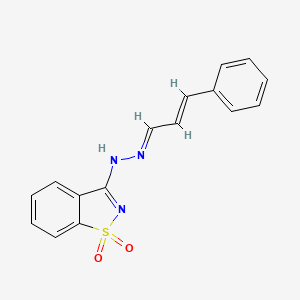![molecular formula C31H33N5O5S B11614113 4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1(2H)-one](/img/structure/B11614113.png)
4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-2-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that features a variety of functional groups, including a morpholine sulfonyl group, a phenyl group, and a piperazine moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-2-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE likely involves multiple steps, including the formation of the phthalazinone core, the introduction of the piperazine and morpholine sulfonyl groups, and the final coupling reactions. Typical conditions might include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.
Medicine
In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, these compounds could be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other phthalazinone derivatives, piperazine-containing molecules, and morpholine sulfonyl compounds.
Uniqueness
The uniqueness of 4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]-2-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C31H33N5O5S |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]phthalazin-1-one |
InChI |
InChI=1S/C31H33N5O5S/c1-23-11-12-24(21-28(23)42(39,40)35-17-19-41-20-18-35)30-26-9-5-6-10-27(26)31(38)36(32-30)22-29(37)34-15-13-33(14-16-34)25-7-3-2-4-8-25/h2-12,21H,13-20,22H2,1H3 |
InChI Key |
XZFACFWTYVBQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)N4CCN(CC4)C5=CC=CC=C5)S(=O)(=O)N6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7Z)-7-(3-bromobenzylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11614030.png)
![propan-2-yl 6-methyl-2-oxo-4-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11614035.png)
![5-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridin-2-amine](/img/structure/B11614037.png)
![1-{[(4-Methoxyphenyl)imino]methyl}-3-nitro-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-OL](/img/structure/B11614051.png)
![3-(Methylsulfanyl)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11614052.png)
![methyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11614058.png)
![(7Z)-3-(1,3-benzodioxol-5-yl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11614061.png)
![2-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11614071.png)

![3-methyl-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B11614083.png)
![2-[(3-methoxypropyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11614087.png)
![diethyl 5-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11614093.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11614100.png)
![2-(4-Chlorobenzyl)-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614107.png)
